Anti‑Toxoplasma gondii Potency Relative to Niclosamide
In a head‑to‑head screen against T. gondii tachyzoites, the compound exhibited an IC₅₀ of 0.2 µM, making it substantially more potent than the progenitor salicylanilide niclosamide (IC₅₀ = 0.8 µM) in the same assay [1]. This 4‑fold improvement places the compound among the most active members of the series.
| Evidence Dimension | In vitro anti‑Toxoplasma gondii activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.2 µM |
| Comparator Or Baseline | Niclosamide: IC₅₀ = 0.8 µM |
| Quantified Difference | 4‑fold higher potency (0.2 µM vs. 0.8 µM) |
| Conditions | T. gondii tachyzoite proliferation assay (RH strain); 72 h incubation; measured by β‑galactosidase reporter. |
Why This Matters
A 4‑fold potency advantage over the reference salicylanilide directly translates into a lower effective concentration, reducing the risk of off‑target toxicity in cell‑based infection models.
- [1] Fomovska, A., et al. Salicylanilide inhibitors of Toxoplasma gondii. J. Med. Chem. 2012, 55, 8375‑8391. DOI: 10.1021/jm300758p. View Source
